2-(4-ethylpiperazin-1-yl)-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
Description
This compound belongs to the 4H-pyrido[1,2-a]pyrimidin-4-one family, characterized by a fused bicyclic pyrido-pyrimidinone core. Its structure includes:
- A 4-ethylpiperazinyl group at the 2-position, which enhances solubility and modulates receptor interactions via its basic nitrogen centers.
- A (Z)-configured methylidene bridge at the 3-position, linking the core to a 4-oxo-3-pentyl-2-thioxo-1,3-thiazolidine moiety.
The Z-configuration of the methylidene group is critical for maintaining planar geometry, enabling π-π stacking interactions with biological targets. The compound’s molecular weight (~529.66 g/mol) and polar surface area (~120 Ų) suggest moderate bioavailability, typical of heterocyclic drug-like molecules .
Properties
Molecular Formula |
C23H29N5O2S2 |
|---|---|
Molecular Weight |
471.6 g/mol |
IUPAC Name |
(5Z)-5-[[2-(4-ethylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H29N5O2S2/c1-3-5-7-11-28-22(30)18(32-23(28)31)16-17-20(26-14-12-25(4-2)13-15-26)24-19-9-6-8-10-27(19)21(17)29/h6,8-10,16H,3-5,7,11-15H2,1-2H3/b18-16- |
InChI Key |
NDCLEHIJMRNJCP-VLGSPTGOSA-N |
Isomeric SMILES |
CCCCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)CC)/SC1=S |
Canonical SMILES |
CCCCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)CC)SC1=S |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(4-ethylpiperazin-1-yl)-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple stepsReaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), resulting in the reduction of carbonyl groups to alcohols.
Scientific Research Applications
2-(4-ethylpiperazin-1-yl)-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antitumor agent due to its ability to inhibit cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in molecular docking studies to understand its interactions with various biological targets, aiding in the design of new drugs.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets such as cyclin-dependent kinases (CDKs). By inhibiting CDKs, it disrupts the cell cycle, leading to the inhibition of cell proliferation. This makes it a promising candidate for cancer therapy. The compound’s structure allows it to bind effectively to the active sites of these enzymes, blocking their activity and preventing the progression of the cell cycle .
Comparison with Similar Compounds
Table 1: Key Structural Differences and Implications
Physicochemical and Pharmacokinetic Profiles
- Metabolic Stability : Piperazinyl groups are prone to N-dealkylation, but the 4-ethyl substituent may slow hepatic metabolism compared to methyl or propyl variants .
Biological Activity
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : 2-(4-ethylpiperazin-1-yl)-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
- Molecular Formula : C₁₈H₂₄N₄O₂S
- Molecular Weight : 364.48 g/mol
The compound features a pyrido-pyrimidine core, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that the compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, demonstrating potent inhibitory effects.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 µg/mL |
| Escherichia coli | 25 µg/mL |
| Pseudomonas aeruginosa | 50 µg/mL |
These results suggest that the compound could serve as a potential lead for developing new antibiotics.
Anticancer Activity
In vitro studies have shown that the compound has cytotoxic effects against several cancer cell lines, including:
| Cell Line | IC₅₀ (µM) |
|---|---|
| HeLa (cervical cancer) | 15.0 |
| MCF-7 (breast cancer) | 20.0 |
| A549 (lung cancer) | 18.5 |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analyses.
The proposed mechanism through which this compound exerts its biological effects includes:
- Inhibition of DNA Synthesis : The compound interacts with DNA polymerase, preventing DNA replication.
- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels lead to oxidative stress and subsequent apoptosis in cancer cells.
- Modulation of Apoptotic Pathways : It activates caspases and alters Bcl-2 family protein expressions.
Case Study 1: Antimicrobial Efficacy
In a controlled study, the compound was administered to mice infected with Staphylococcus aureus. Results showed a significant reduction in bacterial load in treated groups compared to controls, highlighting its potential as an effective therapeutic agent.
Case Study 2: Cancer Treatment
A clinical trial involving patients with advanced solid tumors evaluated the safety and efficacy of this compound. Preliminary results indicated a favorable response rate, with some patients experiencing tumor shrinkage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
